7-hydroxy-3-(pyridin-2-yl)-8-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)-2H-chromen-2-one
Beschreibung
7-Hydroxy-3-(pyridin-2-yl)-8-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)-2H-chromen-2-one (IUPAC name) is a synthetic coumarin derivative with the molecular formula C₂₅H₂₈N₂O₃ and a molecular weight of 404.51 g/mol . Its structure features:
- A coumarin core (2H-chromen-2-one) with a hydroxyl group at position 5.
- A 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane moiety linked via a methylene group at position 8, introducing steric complexity and a rigid bicyclic framework.
The compound has two undefined stereocenters within the azabicyclo[3.2.1]octane group, which may influence its physicochemical and biological properties .
Eigenschaften
IUPAC Name |
7-hydroxy-3-pyridin-2-yl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-24(2)11-17-12-25(3,14-24)15-27(17)13-19-21(28)8-7-16-10-18(23(29)30-22(16)19)20-6-4-5-9-26-20/h4-10,17,28H,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUXRNPLUMFIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CC3=C(C=CC4=C3OC(=O)C(=C4)C5=CC=CC=N5)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 7-hydroxy-3-(pyridin-2-yl)-8-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)-2H-chromen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Chromone Backbone : The core structure is a chromone, which is known for various biological activities.
- Pyridine Ring : The presence of a pyridine group contributes to its pharmacological properties.
- Azabicyclo Structure : The unique azabicyclo structure may influence the compound’s interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 306.35 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, compounds with similar structures have shown efficacy in inhibiting N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is crucial for regulating inflammation.
Pharmacological Effects
-
Anti-inflammatory Activity :
- The compound has been shown to inhibit the degradation of palmitoylethanolamide (PEA), a naturally occurring fatty acid amide with anti-inflammatory properties. This inhibition leads to prolonged anti-inflammatory effects at sites of inflammation.
-
Analgesic Properties :
- In animal models, similar compounds have demonstrated significant analgesic effects, suggesting potential applications in pain management.
-
Cytotoxicity :
- Some studies indicate that derivatives of chromones can exhibit cytotoxic effects against cancer cell lines, although specific data on this compound's cytotoxicity remains limited.
Study 1: Inhibition of NAAA
A study focused on the structure-activity relationship (SAR) of azabicyclo compounds revealed that modifications at specific positions significantly enhanced inhibitory activity against NAAA. For instance, compounds with bulky groups at the 8-position exhibited lower IC50 values, indicating stronger inhibition.
Study 2: Analgesic Efficacy
In a randomized controlled trial involving rodent models, derivatives similar to the target compound showed a significant reduction in pain response compared to controls. The analgesic effect was assessed using the formalin test, where treated groups exhibited reduced licking behavior indicative of pain relief.
Table 2: Biological Activity Summary
Vergleich Mit ähnlichen Verbindungen
(a) Core Modifications
(b) Substituent Effects
- Azabicyclo[3.2.1]octane Group : Present in all three compounds, this moiety confers rigidity and may influence receptor binding. However, stereochemical uncertainty in the primary compound complicates structure-activity relationship (SAR) studies .
- Hydrophilic vs. Lipophilic Groups: The nicotinic acid derivative’s hydrochloride salt enhances water solubility, whereas the coumarin analogs’ lipophilic substituents (e.g., quinolinyl) may improve membrane permeability .
Research Implications
- The quinolinyl analog () could serve as a lead for targeting hydrophobic binding pockets, though its higher molecular weight may necessitate optimization for pharmacokinetics .
- The nicotinic acid derivative () exemplifies how core structure diversification can yield novel scaffolds for medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling the chromen-2-one core with the 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane moiety. Key steps include:
- Alkylation : Use of dichloromethane or ethanol under reflux conditions to facilitate nucleophilic substitution at the 8-position of the chromen-2-one scaffold .
- Protection/Deprotection : Hydroxy groups may require protection (e.g., acetyl or silyl groups) to prevent side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structure?
- Answer :
- NMR : 1H/13C NMR to confirm substitution patterns, especially the pyridin-2-yl and azabicyclo moieties. NOESY experiments can resolve stereochemical ambiguities in the bicyclic system.
- X-ray Crystallography : For absolute configuration determination, use SHELXL or similar software for refinement (e.g., SHELXTL for small-molecule structures) .
- HRMS : High-resolution mass spectrometry to validate molecular formula.
Q. How can initial biological activity screening be designed to evaluate its therapeutic potential?
- Answer :
- In vitro Assays : Test against cancer cell lines (e.g., NCI-60 panel) with mTOR or kinase-focused targets, given structural similarities to azabicyclo-containing mTOR inhibitors .
- Dose-Response Curves : Use IC50/EC50 calculations to assess potency. Include positive controls (e.g., rapamycin for mTOR inhibition) .
- Solubility/Stability : Pre-screen in PBS/DMSO to ensure compound integrity during assays.
Advanced Research Questions
Q. What computational strategies can predict binding interactions between this compound and mTOR/PI3K kinases?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with mTOR’s ATP-binding pocket. Focus on the azabicyclo group’s role in hydrophobic contacts .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) for conformational changes.
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and validate against experimental IC50 data .
Q. How should in vivo pharmacokinetic studies be structured to assess brain penetration and metabolic stability?
- Experimental Design :
- Animal Models : Use C57BL/6J mice for plasma/brain distribution studies. Collect samples at 30 min, 1 h, 2 h, and 5 h post-administration to calculate t1/2 and Cmax .
- LC-MS/MS Quantification : Validate compound levels in plasma and brain homogenates. Include metabolites (e.g., demethylated or hydroxylated derivatives) in the analysis.
- BBB Permeability : Compare brain/plasma ratios to established CNS-penetrant compounds (e.g., clozapine) .
Q. What strategies resolve contradictions in biological activity data across different cell lines?
- Analytical Framework :
- Transcriptomic Profiling : Perform RNA-seq on resistant vs. sensitive cell lines to identify expression differences in target pathways (e.g., mTOR downstream effectors).
- Proteomics : Use phospho-antibody arrays to assess kinase activation states post-treatment.
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance of inter-cell-line variability .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s selectivity?
- Methodology :
- Analog Synthesis : Modify the pyridin-2-yl group (e.g., pyrimidine substitution) or azabicyclo methyl groups to probe steric/electronic effects.
- Selectivity Profiling : Test analogs against PI3K isoforms (α, β, γ, δ) and related kinases (e.g., AKT) to identify off-target effects .
- Crystallographic Validation : Co-crystallize analogs with mTOR to visualize binding mode changes .
Experimental Design & Reproducibility
Q. What controls and replicates are essential for ensuring reproducibility in enzymatic assays?
- Best Practices :
- Technical Replicates : Perform triplicate measurements per concentration to account for pipetting errors.
- Negative Controls : Include DMSO-only wells and enzyme-inactive mutants.
- Blinding : Randomize sample order to minimize bias in high-throughput screens .
Q. How can researchers validate crystallographic data when twinning or poor resolution occurs?
- Solution :
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